molecular formula C18H26N4O2 B2885779 2-cyclopentyl-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)ethan-1-one CAS No. 2176124-28-8

2-cyclopentyl-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)ethan-1-one

Cat. No. B2885779
CAS RN: 2176124-28-8
M. Wt: 330.432
InChI Key: ROMNRMJSFNMUCE-UHFFFAOYSA-N
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Description

The compound “2-cyclopentyl-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)ethan-1-one” is a complex organic molecule that contains a pyrido[2,3-d]pyrimidine core . This core is a type of heterocyclic compound, which are often found in many pharmaceuticals and biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound would be based on the pyrido[2,3-d]pyrimidine core, with additional groups attached at specific positions. These include a cyclopentyl group, a morpholino group, and an ethan-1-one group . The exact structure would need to be confirmed through techniques such as NMR spectroscopy or X-ray crystallography .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific functional groups present in the molecule. For example, the morpholino group might be involved in reactions with acids or bases, while the ethan-1-one group could potentially undergo reactions with nucleophiles .

Scientific Research Applications

The compound “2-cyclopentyl-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)ethan-1-one” and its alternative name “2-cyclopentyl-1-[2-(morpholin-4-yl)-5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-8-yl]ethan-1-one” refer to a molecule that is part of the pyridopyrimidine class of compounds. These compounds are known for their diverse range of biological activities and potential therapeutic applications. Below is a comprehensive analysis of six unique scientific research applications of this compound, each presented in a separate section with a detailed description.

Antiproliferative Agents

Pyridopyrimidines, including the compound , have been studied for their antiproliferative effects, which is the ability to inhibit cell growth and multiplication. This property is particularly valuable in cancer research, where controlling the rapid proliferation of cancer cells is a primary goal. The compound’s structure allows it to interact with various cellular targets that regulate cell division, making it a potential candidate for developing new anticancer drugs .

Antimicrobial Activity

Research has indicated that pyridopyrimidine derivatives exhibit antimicrobial properties. This includes activity against a range of bacteria and fungi, suggesting that the compound could serve as a starting point for the development of new antibiotics or antifungal medications. The mechanism of action often involves interfering with the DNA synthesis of the microbes, thereby inhibiting their growth .

Anti-Inflammatory and Analgesic Effects

Compounds with a pyridopyrimidine core have shown potential in treating inflammation and pain. They can modulate the body’s inflammatory response and have been investigated for their use in conditions like rheumatoid arthritis. Their analgesic properties also make them candidates for pain management solutions .

Hypotensive Agents

Some pyridopyrimidine derivatives have been found to possess hypotensive effects, meaning they can lower blood pressure. This application is significant for cardiovascular diseases where managing hypertension is crucial. The compound’s ability to relax vascular smooth muscles contributes to its hypotensive action .

Antihistaminic Properties

The antihistaminic activity of pyridopyrimidine derivatives makes them useful in the treatment of allergic reactions. By blocking histamine receptors, these compounds can alleviate symptoms associated with allergies, such as itching, swelling, and redness .

Kinase Inhibition

Kinase inhibitors are an important class of drugs in the treatment of various diseases, including cancer. Pyridopyrimidine derivatives have been explored for their ability to inhibit specific kinases involved in cell signaling pathways. This inhibition can disrupt the proliferation of malignant cells, offering a therapeutic approach for cancer treatment .

properties

IUPAC Name

2-cyclopentyl-1-(2-morpholin-4-yl-6,7-dihydro-5H-pyrido[2,3-d]pyrimidin-8-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N4O2/c23-16(12-14-4-1-2-5-14)22-7-3-6-15-13-19-18(20-17(15)22)21-8-10-24-11-9-21/h13-14H,1-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROMNRMJSFNMUCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CC(=O)N2CCCC3=CN=C(N=C32)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-cyclopentyl-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)ethan-1-one

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